7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
5,6-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-4-5(2)11-7-6(9(14)15)3-10-12(7)8(4)13/h3,10H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLYAXUWROIVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=CNN2C1=O)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of a suitable pyrazolopyrimidine derivative with a carboxylic acid derivative in the presence of a dehydrating agent.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted pyrazolopyrimidines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that pyrazolopyrimidines can exhibit biological activity, including antitumor properties. This compound may be used in the development of new therapeutic agents.
Medicine: The potential medicinal applications of 7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid include its use as a precursor for drug development. Its derivatives may be explored for their pharmacological properties.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 3, 5, 6, and 7, influencing solubility, stability, and bioactivity.
Key Trends :
- Hydrophilicity : Carboxylic acid substituents (e.g., HDMPP-3-COOH) improve water solubility compared to esters or amides.
- Stability : Electron-withdrawing groups (e.g., Cl, CF₃) enhance thermal and oxidative stability .
- Metal Coordination : The carboxylic acid group enables chelation with transition metals (e.g., Mn, Ni, Co), forming stable complexes .
Enzyme Inhibition
- HDMPP-3-COOH Analogs : Derivatives with carboxamide groups (e.g., N-aryl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamides ) show moderate inhibition of cathepsins K and B (IC₅₀ ~25–45 µM) .
Antiviral and Anti-inflammatory Activity
- 5-Chloro-6-benzyl derivatives (e.g., compound from ) are hypothesized to inhibit viral proteases due to halogen-enhanced electrophilicity.
- Pyrazolo[1,5-a]pyrimidine-3-carboxylate esters (e.g., ethyl esters in ) demonstrate improved blood-brain barrier penetration compared to carboxylic acids, relevant for CNS-targeted therapies.
Key Research Findings
SAR Insights: The 7-hydroxy group in HDMPP-3-COOH enhances hydrogen-bonding interactions with biological targets, but methylation at this position (e.g., 7-CH₃) reduces polarity, favoring membrane permeability .
Coordination Chemistry :
- HDMPP-3-COOH forms octahedral complexes with transition metals (e.g., [Mn(C₁₄H₁₂N₆O₆)]), where the carboxylate and pyrimidine nitrogen atoms act as bidentate ligands .
- Nickel(II) complexes of HDMPP-3-COOH exhibit luminescent properties, suggesting applications in materials science .
Pharmacological Potential: Carboxamide derivatives of HDMPP-3-COOH show promise as kinase inhibitors and serotonin receptor antagonists, though the parent carboxylic acid is less active due to poor cell permeability .
Biological Activity
7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions of suitable precursors, often employing various electrophilic and nucleophilic reagents. The structural modifications at positions 5 and 6 allow for enhanced biological activity and selectivity against specific targets.
Biological Activities
The biological activities of this compound include:
1. Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, it has been demonstrated to reduce cell viability in human lung adenocarcinoma (A549) cells significantly.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 45 | Induction of apoptosis |
| Reference Compound (Cisplatin) | A549 | 10 | DNA cross-linking |
2. Enzymatic Inhibition
This compound has shown potential in inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway. Studies have indicated that it exhibits stronger inhibitory effects compared to known DHODH inhibitors like brequinar and teriflunomide. This property suggests its potential use in treating conditions like malaria and certain cancers.
Table 2: Enzymatic Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | DHODH | 25 |
| Brequinar | DHODH | 50 |
Case Studies
Several case studies highlight the biological efficacy of pyrazolo[1,5-a]pyrimidines:
Case Study 1: Anticancer Efficacy
In a study involving A549 lung cancer cells treated with varying concentrations of the compound over 24 hours, it was observed that concentrations above 40 µM led to a significant decrease in cell viability (up to 70% at 100 µM). The mechanism was linked to the activation of apoptotic pathways involving caspases.
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of related pyrazolo compounds against various pathogens. The results indicated that derivatives with similar structural features exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
